Piperacillin sodium

Catalog No.
S539731
CAS No.
59703-84-3
M.F
C23H27N5O7S
M. Wt
517.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperacillin sodium

CAS Number

59703-84-3

Product Name

Piperacillin sodium

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C23H27N5O7S

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1

InChI Key

IVBHGBMCVLDMKU-GXNBUGAJSA-N

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Solubility

1.19e-01 g/L

Synonyms

AB Piperacillin, AB-Piperacillin, Cl 227193, Cl-227193, Cl227193, Curasan, Piperacillin, Monosodium Salt, Piperacillin, Pipcil, Pipera hameln, Pipera-hameln, Piperacillin, Piperacillin curasan, Piperacillin Fresenius, Piperacillin Hexal, Piperacillin Monosodium Salt, Piperacillin ratiopharm, Piperacillin Sodium, Piperacillin-ratiopharm, Pipercillin, Pipracil, Pipril, Salt, Piperacillin Monosodium, Sodium, Piperacillin, T 1220, T-1220, T1220

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Description

The exact mass of the compound Piperacillin sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins - Penicillin G - Ampicillin. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Activity Studies

  • Understanding mechanisms of action

    Researchers use piperacillin sodium to study how it inhibits bacterial growth. This involves isolating specific bacterial strains and exposing them to varying concentrations of the drug. By observing growth patterns and analyzing cellular changes, scientists can gain insights into the drug's mechanism of action [Source: National Institutes of Health (NIH) - ].

  • Evaluating efficacy against emerging pathogens

    The rise of antibiotic resistance necessitates continuous evaluation of existing drugs. Researchers use piperacillin sodium to test its effectiveness against newly identified or evolving bacterial strains. This helps determine its suitability for treating emerging infections [Source: Clinical Infectious Diseases Journal - ].

Combination Therapy Research

Piperacillin sodium is often combined with other antibiotics, such as tazobactam, to create a synergistic effect. Scientific research explores these combinations:

  • Optimizing treatment regimens

    Researchers investigate the most effective ratios and dosing schedules of piperacillin sodium with other antibiotics. This helps create optimized treatment protocols for specific infections [Source: Antimicrobial Agents and Chemotherapy Journal - ].

  • Combating multidrug-resistant bacteria

    The increasing prevalence of multidrug-resistant bacteria necessitates exploring alternative treatment options. Researchers use piperacillin sodium in combination with other drugs to assess their potential for combating these challenging infections [Source: International Journal of Antimicrobial Agents - ].

Pharmacokinetic and Pharmacodynamic Studies

Understanding how a drug behaves within the body is crucial for its safe and effective use. Scientific research utilizes piperacillin sodium for:

  • Investigating drug absorption, distribution, metabolism, and excretion (ADME)

    Researchers track piperacillin sodium after administration to understand how the body absorbs, distributes, metabolizes, and eliminates it. This information is vital for optimizing dosing regimens and minimizing side effects [Source: British Journal of Clinical Pharmacology - ].

  • Evaluating drug interactions

    Researchers use piperacillin sodium to assess potential interactions with other medications. This helps develop safe and effective treatment plans for patients taking multiple medications [Source: Journal of Antimicrobial Chemotherapy - ].

Piperacillin sodium is a broad-spectrum antibiotic belonging to the ureidopenicillin class. It is primarily utilized for its bactericidal properties against a wide range of gram-positive and gram-negative bacteria. The compound is derived from D(-)-α-aminobenzyl-penicillin and has the chemical formula C23H26N5NaO7S, with a molecular weight of 539.5 g/mol. Its full chemical name is sodium (2S,5R,6R)-6-[(R)-2-(4-ethyl-2,3-dioxo-1-piperazine-carboxamido)-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate . Piperacillin sodium is typically administered in combination with tazobactam, a beta-lactamase inhibitor, enhancing its efficacy against resistant bacterial strains.

Piperacillin sodium acts as a bactericidal antibiotic, meaning it kills bacteria. It works by inhibiting the synthesis of the bacterial cell wall. The beta-lactam ring in its structure binds to penicillin-binding proteins (PBPs), which are enzymes essential for building the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan chains, a critical component of the cell wall. Without a proper cell wall, the bacteria become weak and susceptible to lysis (bursting) [].

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Not applicable, decomposes above 200°C.
  • Solubility: Freely soluble in water, slightly soluble in methanol, practically insoluble in ethanol and acetone.
  • pKa: 7.2.

Piperacillin sodium exhibits broad-spectrum antibacterial activity. It is effective against a variety of pathogens including:

  • Gram-positive bacteria: Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus pneumoniae.
  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.
  • Anaerobic bacteria: Bacteroides fragilis.

The mechanism involves binding to PBPs and disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death . Piperacillin's effectiveness can be compromised by certain β-lactamases; hence the combination with tazobactam is crucial for treating infections caused by resistant organisms.

The synthesis of piperacillin sodium involves several steps starting from penicillin derivatives. The general process includes:

  • Acylation: The reaction of 6-aminopenicillanic acid with 4-ethyl-2,3-dioxopiperazine to form a key intermediate.
  • Formation of the β-lactam ring: This step involves cyclization reactions that create the characteristic β-lactam structure.
  • Sodium salt formation: The final step involves neutralizing the compound with sodium hydroxide or sodium carbonate to produce piperacillin sodium.

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

Piperacillin sodium is widely used in clinical settings for treating various infections, including:

  • Intra-abdominal infections
  • Skin and soft tissue infections
  • Respiratory tract infections
  • Urinary tract infections
  • Gynecological infections

It is often administered intravenously in hospital settings due to its poor oral bioavailability . The combination with tazobactam (Zosyn) is particularly effective for polymicrobial infections and those caused by resistant bacteria.

Piperacillin sodium has been studied for its interactions with various drugs and biological systems:

  • Drug-drug interactions: Piperacillin may affect the serum levels of other medications such as acenocoumarol and aminoglycosides (e.g., amikacin), necessitating careful monitoring during co-administration .
  • Impact on renal function: High doses can lead to renal dysfunction due to competitive inhibition during excretion processes .
  • Synergistic effects: It has been shown to enhance the efficacy of aminoglycosides against certain bacterial strains by improving their membrane penetration .

Piperacillin sodium shares similarities with several other antibiotics within the β-lactam family. Here are some notable comparisons:

Compound NameClassSpectrum of ActivityUnique Features
AmpicillinPenicillinBroad-spectrumEffective against Listeria monocytogenes
TicarcillinUreidopenicillinBroad-spectrumLess potent against Pseudomonas
MeropenemCarbapenemVery broad-spectrumResistant to most β-lactamases
CeftazidimeCephalosporinBroad-spectrumEffective against Pseudomonas aeruginosa
AztreonamMonobactamGram-negative bacteriaResistant to most β-lactamases

Piperacillin's unique position lies in its effectiveness against both gram-positive and gram-negative bacteria while being particularly potent when combined with beta-lactamase inhibitors like tazobactam, making it invaluable in treating complicated infections .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White to off-white solid; [Bristol-Myers Squibb]
Solid

XLogP3

0.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

517.16311939 g/mol

Monoisotopic Mass

517.16311939 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9I628532GX

Related CAS

59703-84-3 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 6 of 7 companies with hazard statement code(s):;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (66.67%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of polymicrobial infections.

Livertox Summary

Piperacillin is an extended spectrum ureidopenicillin and is used to treat moderate-to-severe infections due to susceptible organisms. Piperacillin has been linked with idiosyncratic liver injury, but only rarely and in isolated case reports.

Drug Classes

Antiinfective Agents

Pharmacology

Piperacillin Sodium is the sodium salt of piperacillin, a broad-spectrum semisynthetic, ampicillin-derived ureidopenicillin antibiotic with bactericidal activity. Piperacillin binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

59703-84-3

Absorption Distribution and Excretion

Not absorbed following oral administration.
As with other penicillins, PIPRACIL is eliminated primarily by glomerular filtration and tubular secretion; it is excreted rapidly as unchanged drug in high concentrations in the urine. Because PIPRACIL is excreted by the biliary route as well as by the renal route, it can be used safely in appropriate dosage in patients with severely restricted kidney function.
101 mL/kg [intravenous administration of 50 mg/kg (5-minute infusion) in neonates]
32 - 41 mL/min/1.73 m2
124 - 160 mL/min/1.73 m2 [older pediatric patients]

Metabolism Metabolites

Largely not metabolized.

Wikipedia

Piperacillin

Biological Half Life

36-72 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Leung E, Venkatesan N, Ly SC, Scheetz MH. Physical compatibility of vancomycin
2: Gupta VD, Ling J. Stability of piperacillin sodium after reconstitution in
3: Moscato G, Galdi E, Scibilia J, Dellabianca A, Omodeo P, Vittadini G, Biscaldi
4: Mathew M, Das Gupta V, Bethea C. Stability of piperacillin sodium in the
5: Choi JS, Burm JP, Jhee SS, Chin A, Ulrich RW, Gill MA. Stability of
6: Inagaki K, Gill MA, Okamoto MP, Takagi J. Stability of ranitidine
7: Fortner CL, Finley RS, Schimpff SC. Piperacillin sodium: antibacterial
8: Kelly DA, Fennelly JJ. Evaluation of piperacillin sodium in the treatment of
9: Macbeth WA. Piperacillin Sodium (a phase III clinical trial). J Int Med Res.
10: Zhang Y, Xu QA, Trissel LA, Williams KY. Compatibility and stability of
11: Hahn Y, Son E. Electrochemical behavior and differential pulse polarographic
12: Park TW, Le-Bui LP, Chung KC, Rho JP, Gill MA. Stability of piperacillin
13: Chung KC, Moon YS, Chin A, Ulrich RW, Gill MA. Compatibility of ondansetron
14: Moon YS, Chung KC, Chin A, Gill MA. Stability of piperacillin
15: Trissel LA, Martinez JF. Compatibility of piperacillin sodium plus tazobactam
16: Sarkar MA, Rogers E, Reinhard M, Wells B, Karnes HT. Stability of clindamycin
17: Kubota Y, Ohnishi H, Murata M, Nagai M, Ikeda K, Tanaka T, Irino S.
18: Lu Z. [Clinical comparative study of intravenous piperacillin sodium or
19: Watanabe T, Nakamura I, Nonoda T, Koyasu H, Hojyo Y, Kozaki T, Hata T.
20: Marble DA, Bosso JA, Townsend RJ. Stability of clindamycin phosphate with

Explore Compound Types